Dipotassium titanium hexafluoride

Beschreibung

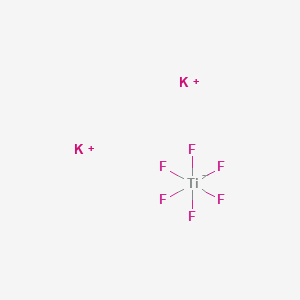

Structure

2D Structure

Eigenschaften

IUPAC Name |

dipotassium;titanium(4+);hexafluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBCUJUGULOGC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.054 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-27-0 | |

| Record name | Titanate(2-), hexafluoro-, potassium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Mechanistic Investigations of K₂tif₆

Advanced Synthetic Routes for K₂TiF₆ Production

Potassium hexafluorotitanate (K₂TiF₆) is a key inorganic compound with applications ranging from the production of titanium metal and its alloys to roles in analytical reagents and catalysts. wikipedia.org The synthesis of this compound can be achieved through various methodologies, each with distinct advantages and process parameters.

Hydrofluoric Acid Neutralization Methods

A primary industrial method for synthesizing potassium hexafluorotitanate involves the reaction of a titanium source with hydrofluoric acid (HF), followed by neutralization with a potassium salt. The initial step typically uses hydrated titanium dioxide (TiO₂) or metatitanic acid (H₂TiO₃), which is dissolved in hydrofluoric acid to form fluorotitanic acid (H₂TiF₆). wikipedia.orggoogle.comsemanticscholar.org This intermediate acid solution is then carefully neutralized with a potassium source, such as potassium hydroxide (B78521) (KOH), to precipitate potassium hexafluorotitanate. wikipedia.orggoogle.com

Step 2: Neutralization H₂TiF₆ + 2KOH → K₂TiF₆ + 2H₂O

A notable advantage of using hydrated titanium dioxide is the significant reduction in reaction time compared to traditional methods that might take 150-200 hours; this improved process can be completed in just 1.5-2 hours. google.com The resulting precipitate of K₂TiF₆ is then separated, washed, and dried to yield the final product. google.com The solubility of K₂TiF₆ is higher in hot water, a property that is leveraged during the purification process. wikipedia.org

Optimized Precipitation and Crystallization Techniques

The purity and crystal morphology of potassium hexafluorotitanate are critical for its performance in various applications. Therefore, optimization of precipitation and crystallization techniques is a key focus in its production. mdpi.com Recrystallization is a common method employed to purify the crude K₂TiF₆ solid. wisc.edumt.com This process involves dissolving the synthesized compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool. mt.com As the solution cools, the solubility of K₂TiF₆ decreases, leading to the formation of purer crystals, while impurities tend to remain in the mother liquor. wisc.edu

Several factors can be manipulated to control the crystal morphology and size distribution:

Solvent Selection: The ideal solvent should have high solubility for K₂TiF₆ at high temperatures and low solubility at low temperatures. mt.com Water is a commonly used solvent for this purpose. wikipedia.org

Cooling Rate: A slow cooling rate generally promotes the growth of larger, more well-defined crystals by allowing molecules to arrange themselves in an ordered crystal lattice, thereby excluding impurities more effectively. youtube.com Rapid cooling can lead to the formation of smaller, less pure crystals. youtube.com

Temperature and Supersaturation: Controlling the temperature and the level of supersaturation is crucial. mdpi.com Operating at higher temperatures can sometimes be more conducive to crystal growth. mdpi.com

pH Control: During the neutralization step, the pH is carefully controlled, often to around 1.5, to ensure optimal precipitation of the desired compound. google.com

After crystallization, the purified crystals are separated from the solvent by filtration, washed with a cold solvent to remove any adhering mother liquor, and then dried. google.comwisc.edu Drying temperatures are also optimized, for instance at 135-145°C, to ensure the removal of residual water without decomposing the product. google.com

Microwave-Assisted Synthesis Innovations

Microwave-assisted synthesis has emerged as a powerful technique in inorganic chemistry, offering significant advantages over conventional heating methods. researchgate.net This approach utilizes microwave radiation to directly heat the reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture. The primary benefits include a dramatic reduction in reaction time, increased product yield, and often, the formation of novel materials with unique properties. researchgate.net

In the context of K₂TiF₆ synthesis, microwave heating can accelerate the dissolution and reaction of precursors. The rapid heating rates can alter reaction mechanisms and reduce the induction period required for nucleation, potentially leading to faster crystallization. researchgate.net While specific, detailed research on the microwave-assisted synthesis of K₂TiF₆ is not extensively published, the general principles suggest it could be a promising route for more efficient and rapid production.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection | Direct interaction with molecules (dielectric heating) |

| Heating Rate | Slow and gradual | Rapid and uniform |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Temperature Control | Can be less precise | Often more precise with modern equipment |

This table provides a general comparison of conventional and microwave-assisted heating methods in inorganic synthesis.

In-Situ Synthesis Approaches for Composites

In-situ synthesis refers to the formation of a reinforcing phase directly within a matrix material during the fabrication of a composite. researchgate.net This approach offers advantages such as a more homogeneous distribution of reinforcement particles and a stronger interface between the reinforcement and the matrix. researchgate.net Potassium hexafluorotitanate is frequently used as a precursor for the in-situ formation of titanium-containing reinforcements, such as titanium diboride (TiB₂) and titanium carbide (TiC), in metal matrices, particularly aluminum alloys. researchgate.netidosi.org

In a typical process for creating an Al-TiB₂ composite, K₂TiF₆ and potassium tetrafluoroborate (B81430) (KBF₄) salts are introduced into molten aluminum. idosi.orgnih.gov The salts react with the molten aluminum to form TiB₂ particles directly within the melt. The reaction proceeds through the decomposition of the halide salts followed by the reduction of the titanium and boron compounds by aluminum. idosi.org

Similarly, for Al-TiC composites, K₂TiF₆ and a carbon source like graphite (B72142) are added to the molten aluminum. researchgate.netresearchgate.net The reaction leads to the formation of TiC particles. Often, an intermediate phase like aluminum titanide (Al₃Ti) forms first and then reacts with carbon to produce TiC. researchgate.netresearchgate.net The presence of resulting potassium-aluminum-fluoride salts can also act as a flux, cleaning the melt and improving the wetting and incorporation of the reinforcement particles. researchgate.net

Mechanistic Pathways of K₂TiF₆ Formation

Reaction Kinetics and Thermodynamics of K₂TiF₆ Synthesis

Understanding the reaction kinetics and thermodynamics is essential for optimizing the synthesis of potassium hexafluorotitanate. The dissolution of the titanium source, typically TiO₂, in hydrofluoric acid is a critical initial step in the neutralization method. Studies on the dissolution kinetics of TiO₂ in HF solutions have shown that the rate of dissolution is directly proportional to the concentration of HF. researchgate.net The process is described as a surface reaction mechanism where an HF molecule forms an activated complex with a titanium ion at a surface site. researchgate.net This reaction exhibits an exponential dependence on temperature, with a calculated activation energy of 74.9 kJ/mol. researchgate.net

The thermodynamics of the subsequent neutralization reaction are also a key consideration. The reaction to form K₂TiF₆ is an exothermic process.

In the context of in-situ composite synthesis, thermodynamic analysis is crucial for predicting the formation of desired phases. For instance, in the synthesis of TiC-reinforced aluminum composites, differential scanning calorimetry (DSC) analysis has shown significant exothermic reactions around 950°C, which correspond to the formation of TiC from K₂TiF₆ and carbon in an Al-Si-Fe alloy melt. researchgate.net Before the formation of TiC, an exothermic peak around 660°C is observed, corresponding to the initial reaction of K₂TiF₆ with the alloy to form Al₃Ti. researchgate.net

Role of Precursors and Reaction Conditions in Product Purity and Yield

The purity and yield of potassium hexafluorotitanate are critically dependent on the selection of precursors and the precise control of reaction conditions such as temperature, concentration, and pH. azom.comdeskera.com A common and traditional method involves the reaction of metatitanic acid with hydrofluoric acid to form fluorotitanic acid (H₂TiF₆), which is subsequently neutralized with potassium hydroxide to precipitate K₂TiF₆. wikipedia.org

Another widely employed route utilizes titanium dioxide (TiO₂) as the titanium precursor. The process involves dissolving TiO₂ in hydrofluoric acid (HF), followed by the addition of a potassium salt, such as potassium chloride (KCl), to precipitate the final product. The reactivity of the TiO₂ precursor is a key factor; for instance, hydrated amorphous titanium dioxide is known to react more readily with hydrofluoric acid than its more crystalline forms like rutile or anatase.

To enhance efficiency and yield, process optimization is crucial. This includes fine-tuning temperature, pressure, and reactant concentrations to shift the reaction equilibrium towards the desired product and minimize the formation of byproducts. azom.comdeskera.com The yield of a reaction is a direct measure of process efficiency, and low yields can indicate impure starting materials or suboptimal conditions. azom.com In industrial settings, strategies focus on developing robust processes that consistently produce high-purity K₂TiF₆, which is essential for its applications, particularly in metal production. americanelements.com

The table below summarizes various synthetic pathways and the influence of key parameters on the product.

Table 1: Synthetic Routes and Conditions for K₂TiF₆

| Titanium Precursor | Fluorine Source | Potassium Source | Key Reaction Conditions | Impact on Purity and Yield |

|---|---|---|---|---|

| Metatitanic Acid | Hydrofluoric Acid (HF) | Potassium Hydroxide (KOH) | Neutralization of the intermediate fluorotitanic acid. wikipedia.org | A standard laboratory method yielding a relatively pure product. |

| Titanium Dioxide (TiO₂) | Hydrofluoric Acid (HF) | Potassium Chloride (KCl) | The reactivity of TiO₂ is crucial; amorphous forms are more effective. | Widely used method; yield depends on the complete dissolution of TiO₂. |

Influence of Solvent Systems on K₂TiF₆ Formation

The solvent system plays a pivotal role in the synthesis of K₂TiF₆, primarily influencing reaction kinetics and the stability of the final product. Most conventional synthesis methods are carried out in aqueous solutions.

In aqueous media, the hydrolysis of the [TiF₆]²⁻ anion is a significant competing reaction. The stability of K₂TiF₆ in water is limited, and hydrolysis can occur, leading to the formation of oxyfluoride species. researchgate.net Research has shown that K₂TiF₆ hydrolysis proceeds in steps, forming intermediates such as K₃TiOF₅. researchgate.net However, the extent of this hydrolysis is highly dependent on the reaction conditions. For example, in systems containing ammonium (B1175870) hydroxide (NH₄OH) and potassium carbonate (K₂CO₃) at high solid-to-liquid ratios and room temperature, K₂TiF₆ does not hydrolyze, demonstrating that the chemical environment can be tailored to stabilize the product. researchgate.net The kinetics of hydrolysis are also temperature-dependent. nih.gov

An alternative to aqueous systems is the use of molten salts as a reaction medium. Molten salt synthesis (MSS) can offer several advantages, including enhanced reaction rates and the ability to produce highly pure, anhydrous products. nih.gov In the context of K₂TiF₆, a molten mixture of fluoride (B91410) salts can serve as both the solvent and a reactant source. This approach is particularly relevant for the electrochemical production of titanium, where K₂TiF₆ is a key component of the electrolyte. figshare.comnih.gov The absence of water in molten salt systems inherently prevents hydrolysis, ensuring the integrity of the hexafluorotitanate complex.

Control over K₂TiF₆ Morphology and Crystallinity

Control over the morphology (shape and size) and crystallinity of K₂TiF₆ is essential for tailoring its properties to specific applications. While the literature on morphology control for K₂TiF₆ is not as extensive as for titanium oxides, general principles of crystal engineering and advanced synthesis techniques offer viable strategies.

Strategies for Tailoring Crystal Structure and Habit

The crystal habit of K₂TiF₆ can be influenced by controlling the conditions during its precipitation from a solution. Key parameters include the rate of cooling, the level of supersaturation, pH, and the presence of additives or impurities. For example, slow cooling of a saturated solution typically promotes the growth of larger, more well-defined crystals, whereas rapid precipitation often results in smaller, less-defined particles.

Synthesis of Nanoscale K₂TiF₆ and Related Titanium Nanoparticles

The synthesis of nanoscale materials has been a major focus of materials science, and K₂TiF₆ is no exception. Certain fluoride compounds, including potassium hexafluorotitanate, can be produced in nanoscale and ultra-high purity forms. americanelements.com Techniques such as sol-gel processing, hydrothermal synthesis, and mechanochemical methods, which are used to produce other nanoscale titanates, could potentially be adapted for the direct synthesis of K₂TiF₆ nanoparticles. nih.gov

Furthermore, K₂TiF₆ is a critical precursor for the synthesis of titanium-based nanoparticles, including pure titanium metal nanoparticles. A prominent method is the electrochemical reduction of K₂TiF₆ in a molten salt electrolyte. In this process, K₂TiF₆ is dissolved in a molten salt mixture (e.g., NaCl-KCl), and an electric current is applied. The [TiF₆]²⁻ ions are reduced at the cathode, leading to the deposition of titanium metal. By controlling parameters such as current density, temperature, and electrolyte composition, the morphology and size of the resulting titanium particles can be tailored, producing powders with average particle sizes ranging from tens to hundreds of micrometers. figshare.comnih.gov

Preparation of K₂TiF₆ Microcrystals for Specific Applications

The preparation of K₂TiF₆ microcrystals often relies on controlled precipitation from aqueous solutions. By carefully managing the reaction parameters, it is possible to produce microcrystalline powders with specific size distributions. For instance, hydrothermal synthesis offers a promising route for controlling crystal size and morphology. This method involves carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. By modifying the experimental conditions, such as precursor concentration, temperature, and reaction time, the nucleation and growth processes can be directed to yield particles in the micrometer range. nih.gov While specific protocols for K₂TiF₆ are not widely detailed, the principles demonstrated in the hydrothermal synthesis of other titanates, such as potassium hexatitanate (K₂Ti₆O₁₃), show that morphology can be controlled to produce structures like whiskers and fibers. nih.gov

Spectroscopic and Structural Elucidation of K₂tif₆ and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is employed to provide a comprehensive understanding of K₂TiF₆. These techniques probe the molecular vibrations, crystal lattice, and elemental makeup of the compound.

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is fundamental to understanding the molecular structure of K₂TiF₆. ksu.edu.sa IR spectroscopy measures the absorption of light that excites molecular vibrations, provided there is a change in the dipole moment. ksu.edu.sa Conversely, Raman spectroscopy is based on the inelastic scattering of light, which is sensitive to changes in molecular polarizability. ksu.edu.sa

For K₂TiF₆, the hexafluorotitanate ([TiF₆]²⁻) anion typically adopts an octahedral symmetry. nih.gov This symmetry dictates which vibrational modes are active in IR and Raman spectra. libretexts.org Studies of K₂TiF₆ have identified several key vibrational modes. nih.gov For instance, the symmetric stretching mode (ν₁) is observed in the Raman spectrum, while the asymmetric stretching mode (ν₃) and the F-Ti-F bending mode (ν₄) are IR-active. nih.gov

Table 1: Observed Vibrational Frequencies for K₂TiF₆

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Activity |

| ν₁ (A₁g) | 618 | INS, Raman | Raman Active |

| ν₂ (Eg) | 477 | INS | Raman Active |

| ν₃ (F₁u) | 550 | INS, IR | IR Active |

| ν₄ (F₁u) | 250-350 | INS, IR | IR Active |

| ν₅ (F₂g) | 250-350 | INS, Raman | Raman Active |

| ν₆ (F₂u) | 150-200 | INS | Inactive |

| Source: Adapted from experimental data on vibrational spectra of K₂[TiF₆]. nih.gov | |||

| Note: INS refers to Inelastic Neutron Scattering, a technique that can observe all modes. |

X-ray Diffraction (XRD) is the principal technique for determining the crystal structure of a material. It operates by directing X-rays onto a crystalline sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to a specific crystal structure, allowing for phase identification and the determination of lattice parameters. wikipedia.org The unit cell, the smallest repeating unit of a crystal, can be defined by the lengths of its edges (a, b, c) and the angles between them (α, β, γ). wikipedia.orglibretexts.org For K₂TiF₆, XRD analysis is crucial for confirming its crystalline phase and determining the precise arrangement of potassium, titanium, and fluorine atoms within the lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. libretexts.org The principle relies on the magnetic properties of certain nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a characteristic frequency. libretexts.org

In the study of Potassium hexafluorotitanate, NMR could be applied to its NMR-active nuclei, primarily ¹⁹F and ³⁹K.

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (spin I=1/2) that gives sharp signals over a wide chemical shift range. ¹⁹F NMR can provide valuable information on the Ti-F bond and the symmetry of the [TiF₆]²⁻ octahedron.

³⁹K NMR: Potassium-39 is a quadrupolar nucleus, which results in broader signals. libretexts.org Its chemical shift and relaxation rate are sensitive to the symmetry of the local environment around the potassium ions, making it useful for studying ion binding and lattice structure. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. ntu.edu.tw The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state. ntu.edu.tw

For K₂TiF₆, XPS analysis can:

Confirm the presence of potassium, titanium, and fluorine on the sample surface.

Determine the oxidation states of the elements, verifying Ti as Ti⁴⁺ and K as K⁺.

Identify any surface contaminants or changes in surface chemistry.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a technique used for the highly accurate determination of the elemental composition of a sample. wikipedia.org The sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which excites the atoms and ions, causing them to emit light at element-specific wavelengths. wikipedia.orgmikrolabor.com The intensity of the emitted light is directly proportional to the concentration of each element in the sample. wikipedia.org This method is used to verify the stoichiometry of K₂TiF₆ by quantitatively measuring the concentrations of potassium and titanium, ensuring the correct K:Ti ratio. ICP-AES is capable of detecting elements at concentrations as low as parts per billion (ppb). digimat.in

Investigations of K₂TiF₆ Crystal Structure and Polymorphism

The crystal structure of Potassium hexafluorotitanate has been determined through crystallographic studies. At room temperature, K₂TiF₆ crystallizes in the trigonal crystal system. nih.govmaterialsproject.org The specific arrangement of atoms is described by the P-3m1 space group (No. 164). nih.govmaterialsproject.org In this structure, the titanium (Ti⁴⁺) ion is octahedrally coordinated to six fluoride (B91410) (F⁻) ions, forming the [TiF₆]²⁻ anion. materialsproject.org The potassium (K⁺) ions are situated between these octahedra, balancing the charge. materialsproject.org The study of polymorphism involves identifying different crystalline forms of the same compound that can exist under varying conditions of temperature and pressure. While K₂TiF₆ is known to exist in the trigonal form, investigations into potential phase transitions at different temperatures are critical for understanding its material properties. elsevierpure.comepa.gov

Table 2: Crystallographic Data for Potassium Hexafluorotitanate (K₂TiF₆)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| International Number | 164 |

| Lattice Constant 'a' | 5.69 Å |

| Lattice Constant 'b' | 5.69 Å |

| Lattice Constant 'c' | 4.59 Å |

| Lattice Angle 'α' | 90.00° |

| Lattice Angle 'β' | 90.00° |

| Lattice Angle 'γ' | 120.00° |

| Unit Cell Volume | 128.48 ų |

| Formula Units (Z) | 1 |

| Source: Materials Project. materialsproject.org |

Refinement of K₂TiF₆ Crystal Structure Parameters

Potassium hexafluorotitanate crystallizes in the trigonal system, which is a subset of the hexagonal lattice system. materialsproject.org Detailed structural refinement has determined its space group to be P-3m1. materialsproject.org The lattice parameters, which define the size and shape of the unit cell, have been precisely measured. materialsproject.org

Crystal Data and Structure Refinement for K₂TiF₆

| Parameter | Value |

|---|---|

| Crystal System | Trigonal materialsproject.org |

| Space Group | P-3m1 materialsproject.org |

| Lattice Parameter 'a' | 5.69 Å materialsproject.org |

| Lattice Parameter 'b' | 5.69 Å materialsproject.org |

| Lattice Parameter 'c' | 4.59 Å materialsproject.org |

| Angle 'α' | 90.00° materialsproject.org |

| Angle 'β' | 90.00° materialsproject.org |

| Angle 'γ' | 120.00° materialsproject.org |

| Unit Cell Volume | 128.48 ų materialsproject.org |

Analysis of Octahedral and Polyhedral Coordination Environments

The crystal structure of K₂TiF₆ is characterized by specific coordination geometries for its cationic centers. The titanium (Ti⁴⁺) ion is bonded to six equivalent fluorine (F¹⁻) atoms, forming a regular TiF₆ octahedron. materialsproject.org In this octahedral arrangement, all Ti-F bond lengths are uniform at 1.88 Å. materialsproject.org

The potassium (K¹⁺) ions exhibit a more complex coordination environment. Each K¹⁺ ion is bonded to twelve equivalent F¹⁻ atoms, resulting in a distorted KF₁₂ cuboctahedron. materialsproject.org The K-F bond distances in this polyhedron are not uniform, ranging from 2.76 Å to 2.98 Å. materialsproject.org These polyhedra are extensively interconnected within the lattice; the TiF₆ octahedra share corners and faces with the KF₁₂ cuboctahedra, creating a stable three-dimensional framework. materialsproject.org

Impact of Impurities and Dopants on Structural Integrity

The presence of impurities and dopants can significantly alter the structural integrity of crystalline materials like K₂TiF₆. While specific studies on K₂TiF₆ are not extensively detailed in the provided literature, general principles of crystal chemistry allow for an understanding of potential impacts. Cationic impurities, particularly those with a different ionic radius or charge than K⁺ or Ti⁴⁺, can introduce lattice strain. researchgate.net

Studies of K₂TiF₆ Hydrolysis and Derivative Formation

The reaction of K₂TiF₆ with water and alkaline solutions is a critical process that leads to the formation of various oxofluorotitanates and titanate hydroxides.

Stepwise Hydrolysis Mechanisms and Intermediate Identification (e.g., K₃TiOF₅, K₂NaTiOF₅)

Research has shown that the hydrolysis of K₂TiF₆ in the presence of hydroxides and carbonates is not a direct conversion but occurs in a stepwise manner. researchgate.net Through techniques such as Raman and IR spectroscopy, as well as X-ray diffraction, specific intermediate compounds have been identified during this process. researchgate.net One such intermediate is potassium pentafluorooxotitanate (K₃TiOF₅). researchgate.net When the reaction is carried out with sodium-containing reagents, a mixed-cation intermediate, K₂NaTiOF₅, has also been observed. researchgate.net These findings indicate that the hydrolysis involves a sequential replacement of fluoride ions by oxide or hydroxide (B78521) groups around the titanium center.

Formation of Ion-Exchangeable Titanate Hydroxides

The complete hydrolysis of K₂TiF₆ ultimately yields titanate products that exhibit ion-exchange capabilities. researchgate.net The final products of the full hydrolysis are titanates with a general formula corresponding to M₀.₄TiO(OH)₁.₆ · 1.25H₂O, where 'M' represents the cation from the hydroxide or carbonate used in the reaction. researchgate.net The layered or tunnel-like structures of these resulting potassium titanates are known to facilitate the exchange of their potassium ions with other cations, a property that is leveraged in various applications. utk.edunih.gov The ability to form these functional materials directly from the hydrolysis of K₂TiF₆ is a significant aspect of its chemical utility.

Role of K₂TiF₆ in Titanium Dioxide (TiO₂) Formation

Potassium hexafluorotitanate serves as a key precursor in the production of titanium dioxide (TiO₂), a widely used white pigment and photocatalyst. wikipedia.orgena-norm.eu The primary route involves the hydrolysis of K₂TiF₆ to produce titanic acid, which is a form of hydrated titanium dioxide (TiO(OH)₂ or TiO₂·nH₂O). wikipedia.orgchemcess.com This hydrolysis step effectively converts the soluble fluorotitanate complex into an insoluble hydrated oxide precipitate.

Following the hydrolysis and precipitation, the hydrated titanium dioxide is separated, purified, and then subjected to a high-temperature calcination process. chemcess.comchemanalyst.com During calcination, water is driven off, and the amorphous hydrated material is transformed into one of the crystalline polymorphs of TiO₂, typically anatase or rutile, depending on the specific conditions.

Electrochemical Research on K₂tif₆ Systems

Electrochemical Behavior of K₂TiF₆ in Molten Salt Systems

The electrochemical reduction of titanium ions from K₂TiF₆ dissolved in various molten salt mixtures, typically fluoride-chloride melts, has been extensively investigated to understand the fundamental steps involved in titanium electrodeposition.

Cyclic voltammetry (CV) and chronopotentiometry are powerful electrochemical techniques used to study the reduction and oxidation processes of titanium species in molten salts.

In a KF-KCl eutectic molten salt at 923 K, cyclic voltammetry has been used to investigate the behavior of Ti(III) ions, which are formed by the reaction of K₂TiF₆ with metallic titanium. kyoto-u.ac.jpnih.gov A typical cyclic voltammogram in this system shows the redox reaction of Ti(IV)/Ti(III) at approximately 1.8 V (vs. K⁺/K). kyoto-u.ac.jp The deposition of metallic titanium is observed at potentials more negative than 0.4 V. kyoto-u.ac.jp

While chronopotentiometry is frequently cited as a technique used in these investigations, detailed experimental data and specific analyses from these studies are not extensively reported in the available literature. This technique is generally employed to determine diffusion coefficients and to elucidate the nature of the electrode processes (e.g., reversible, irreversible, or quasi-reversible). researchgate.net

The reduction of titanium from K₂TiF₆ in molten fluoride-chloride salts is generally understood to occur in a stepwise manner. The Ti⁴⁺ ions initially present in the dissolved K₂TiF₆ are first reduced to Ti³⁺, which can then be further reduced to metallic titanium (Ti).

Ti⁴⁺ + e⁻ ↔ Ti³⁺

Ti³⁺ + 3e⁻ → Ti

In some molten salt systems, particularly those with a high fluoride (B91410) ion concentration, the Ti³⁺ species is stable. kyoto-u.ac.jpopinvisindi.is In a KF-KCl melt at 923 K, the Ti(IV)/Ti(III) redox couple is observed at around 1.8 V vs. K⁺/K, while the deposition of metallic titanium from Ti(III) occurs at potentials more negative than 0.4 V vs. K⁺/K. kyoto-u.ac.jp The presence of metallic titanium sponge is often used to ensure that the majority of the titanium ions in the melt are in the Ti(III) state through a comproportionation reaction. kyoto-u.ac.jpnih.gov

The following table summarizes the key redox potentials observed in a KF-KCl molten salt system.

| Redox Couple | Potential (vs. K⁺/K) | Molten Salt System | Temperature (K) |

| Ti(IV)/Ti(III) | ~1.8 V | KF-KCl | 923 |

| Ti(III)/Ti | < 0.4 V | KF-KCl | 923 |

The diffusion coefficient of the electroactive titanium species is a crucial parameter that influences the rate of electrodeposition. This has been determined in various molten salt systems using electrochemical techniques.

In a KF-KCl eutectic melt at 923 K, the diffusion coefficient of Ti(III) ions was determined to be 3.9 x 10⁻⁵ cm² s⁻¹. In a LiF-LiCl melt at the same temperature, the diffusion coefficient of Ti(III) was found to be 3.2 x 10⁻⁵ cm² s⁻¹. The temperature dependence of the diffusion coefficient has also been investigated, showing an increase with temperature as expected.

The table below presents a compilation of diffusion coefficients for Ti(III) ions in different molten salt systems.

| Molten Salt System | Temperature (K) | Diffusion Coefficient of Ti(III) (cm² s⁻¹) |

| KF-KCl | 923 | 3.9 x 10⁻⁵ |

| LiF-LiCl | 923 | 3.2 x 10⁻⁵ |

| LiF-LiCl | 823 | 1.4 x 10⁻⁵ |

| LiF-LiCl | 873 | 1.8 x 10⁻⁵ |

| LiF-LiCl | 973 | 3.2 x 10⁻⁵ |

Detailed studies on the charge transfer kinetics, including the determination of parameters such as the charge transfer resistance (Rct) and the exchange current density (j₀), for the reduction of titanium ions from K₂TiF₆ are not widely available in the reviewed literature. However, it has been noted that with an increasing fluoride to titanium ion ratio in chloride-fluoride melts, the charge transfer resistance increases, indicating a change in the kinetics of the electrode reaction.

The composition of the molten salt electrolyte and the operating temperature have a significant impact on the electrochemical behavior of K₂TiF₆. The stability of different titanium oxidation states and the morphology of the deposited metal are strongly dependent on these parameters.

Molten Salt Composition: In purely chloride melts, the electrodeposition of titanium often results in dendritic or powdery deposits due to the co-existence of multiple titanium oxidation states and disproportionation reactions. The addition of fluoride ions, often in the form of K₂TiF₆ or other fluoride salts, stabilizes the titanium ions as fluoro-complexes (e.g., [TiF₆]²⁻ or [TiF₆]³⁻). This stabilization generally leads to the formation of more compact and smooth metallic coatings. kyoto-u.ac.jp For instance, in NaCl-KCl melts, the addition of KF has been shown to be advantageous for producing fine-grained and smooth titanium films. kyoto-u.ac.jp

The cation in the molten salt also plays a role. For example, the redox potentials for both the Ti(IV)/Ti(III) and Ti(III)/Ti couples are more positive in a LiF-LiCl melt compared to a KF-KCl melt. This is attributed to the different interactions between the alkali metal cations (Li⁺ vs. K⁺) and the fluoride anions.

Temperature: Temperature affects various parameters, including the viscosity of the melt, the solubility of K₂TiF₆, and the diffusion coefficients of the titanium ions. An increase in temperature generally leads to an increase in the diffusion coefficient, which can enhance the mass transport of the electroactive species to the electrode surface. However, higher temperatures can also increase the rate of side reactions and potentially affect the morphology and quality of the electrodeposited titanium.

K₂TiF₆ in Electrodeposition and Surface Modification

K₂TiF₆ is a key precursor for the electrodeposition of titanium and its alloys, as well as for modifying the surfaces of other materials to enhance their properties.

The electrodeposition of pure, dense, and smooth titanium films has been successfully achieved from fluoride-chloride molten salts containing K₂TiF₆. kyoto-u.ac.jpnih.govkyoto-u.ac.jp In a KF-KCl melt at 923 K, galvanostatic electrolysis at current densities ranging from 2.5 x 10⁻² to 1.0 x 10⁻¹ A cm⁻² has been shown to produce adherent titanium films with thicknesses of around 20 μm. researchgate.net

The formation of titanium alloys can also be achieved through electrodeposition. When a nickel electrode is used in a KF-KCl melt containing Ti(III) ions (derived from K₂TiF₆), cathodic currents corresponding to the formation of Ti-Ni alloys are observed in addition to the deposition of pure titanium. kyoto-u.ac.jpresearchgate.net Similarly, Ti-Fe alloy layers have been formed on steel surfaces in NaCl-KCl melts containing K₂TiF₆ through a process involving a disproportionation reaction. ymaws.com While the electrodeposition of Al-Ti alloys has been reported from fluoride-oxide melts, the titanium source in those studies was TiO₂. opinvisindi.is

The following table provides an overview of conditions used for the electrodeposition of titanium from K₂TiF₆-containing melts.

| Molten Salt System | Substrate | Temperature (K) | Current Density (A cm⁻²) | Product |

| KF-KCl | Ni | 923 | 0.025 - 0.1 | Dense Ti film |

| KF-KCl | Ni | 923 | - | Ti-Ni alloy |

| NaCl-KCl | Fe, Steel | 1100 - 1250 | - | Ti-Fe alloy layer |

Optimization of Electrodeposited Layer Morphology and Composition

The successful application of potassium hexafluorotitanate (K₂TiF₆) in electrochemical systems, particularly for coatings, hinges on the precise control over the electrodeposition process. Optimization of key parameters is crucial for tailoring the morphology and composition of the deposited layers to achieve desired properties such as enhanced corrosion resistance, hardness, or specific electrochemical activity. The relationship between process parameters and coating characteristics is complex, involving factors that influence nucleation, growth, and incorporation of species into the final deposit.

Key electrodeposition parameters that are typically optimized include:

Current Density: This parameter directly affects the rate of deposition and the kinetics of the electrochemical reactions. Higher current densities can lead to finer grains but may also increase internal stress or promote dendritic growth if not carefully controlled. For instance, in nickel-diamond composite coatings, increasing current density was found to alter the diamond content and the preferred crystal orientation of the deposit.

Bath Composition: The concentration of K₂TiF₆, as well as other metallic salts and additives in the electrolyte, is a primary determinant of the coating's composition. For example, in the deposition of Ni-Fe-graphene coatings, the graphene concentration in the bath was a critical variable optimized to improve hardness and reduce friction.

Temperature: The temperature of the electroplating bath influences the conductivity of the electrolyte, the diffusion rates of ions, and the kinetics of the deposition process. Optimizing temperature can lead to more uniform and dense coatings.

Agitation: Stirring or agitation of the electrolyte, whether magnetic or ultrasonic, ensures a uniform concentration of ions at the cathode surface, preventing depletion and leading to more homogeneous deposits. Ultrasonic agitation, for example, has been used to achieve an even distribution of incorporated particles in composite coatings.

pH of the Solution: The pH can affect the stability of the electrolyte and the chemical nature of the species being deposited, influencing the final composition and morphology of the coating.

The optimization process often involves a systematic approach, such as using orthogonal experiments, to identify the ideal combination of these parameters for a specific application. nih.gov Characterization techniques like Scanning Electron Microscopy (SEM) for morphology, Energy Dispersive X-ray Spectroscopy (EDS) for elemental composition, and X-ray Diffraction (XRD) for phase structure are essential tools in evaluating the outcomes of these optimization efforts. mdpi.com

Table 1: Influence of Electrodeposition Parameters on Coating Properties

| Parameter | Effect on Morphology | Effect on Composition |

|---|---|---|

| Current Density | Affects grain size and can lead to finer, more compact structures. | Can influence the ratio of co-deposited elements and the incorporation of particles. researchgate.net |

| Bath Composition | Determines the phases present and can influence surface roughness. | Directly controls the elemental makeup of the deposited layer. nih.gov |

| Temperature | Influences grain growth and deposit density. | Affects deposition efficiency and can alter the composition of alloys. |

| Agitation | Promotes uniform and dense coatings by ensuring consistent ion supply. | Helps achieve a homogeneous distribution of elements and particles. researchgate.net |

| pH | Can alter the surface morphology from smooth to nodular. | Affects the inclusion of hydroxides or oxides in the deposit. |

Application in Chromium-Free Conversion Coatings for Corrosion Resistance

A significant application of potassium hexafluorotitanate is in the formulation of chromium-free conversion coatings, which are being developed as environmentally benign alternatives to toxic chromate-based treatments. scielo.br These titanium-based coatings are applied to various metal substrates, such as electrogalvanized steel and aluminum alloys, to enhance their corrosion resistance and improve paint adhesion. researchgate.netnih.gov

When a metal substrate is immersed in a bath containing K₂TiF₆, a chemical conversion process occurs, forming a thin, adherent layer on the surface. This layer acts as a physical barrier, isolating the substrate from corrosive environments. mdpi.com Analysis of these coatings reveals a complex composition, typically consisting of metal oxides, hydroxides, phosphates, and fluorocompounds. researchgate.net The resulting structure is often homogeneous with a microspheroidal morphology. researchgate.net

The effectiveness of these coatings is evaluated using various electrochemical techniques and standardized tests:

DC Polarization Measurements: These tests help determine key corrosion parameters, such as corrosion current density (i_corr). Studies have shown that increasing the immersion time in the K₂TiF₆ bath can lead to a reduction in the corrosion current density, indicating improved corrosion protection. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the resistive and capacitive properties of the coating, providing insight into the barrier mechanism.

Neutral Salt Spray Tests: This is an accelerated corrosion test (e.g., according to ASTM B117) used to evaluate the coating's durability in a chloride-rich environment. scielo.brresearchgate.net

Research has demonstrated that these titanium-based conversion coatings markedly increase the corrosion resistance of the underlying metal in chloride environments. researchgate.net They represent a promising replacement for traditional chromate (B82759) coatings, offering comparable or superior protection without the associated health and environmental hazards. confer.cz

Table 2: Corrosion Performance of a Ti-Based Conversion Coating on Electrogalvanized Steel

| Immersion Time (s) | Corrosion Current Density (μA/cm²) |

|---|---|

| 300 | 0.3 |

Data derived from a study on chromium-free conversion coatings deposited from a potassium hexafluorotitanate(IV) containing bath. researchgate.net

K₂TiF₆ in Advanced Electrochemical Devices

Potassium hexafluorotitanate is also being explored for its potential role in a new generation of advanced electrochemical devices, primarily in the field of energy storage and conversion. Its utility stems from its chemical stability and its function as a precursor for various electrochemically active materials.

Potential in High-Temperature Batteries and Fuel Cells

High-temperature electrochemical devices, such as solid oxide fuel cells (SOFCs) and molten salt batteries, operate in extreme conditions that demand highly stable component materials. rsc.orgst-andrews.ac.uk The primary challenge in these systems is preventing the degradation of electrolytes and electrodes at elevated temperatures. rsc.org

While not typically used directly, K₂TiF₆ serves as a valuable precursor for synthesizing robust ceramic materials and other stable compounds suitable for these applications. For example, it can be used in the synthesis of various titanates or titanium oxides that may function as electrode or electrolyte materials in SOFCs. The thermal decomposition of K₂TiF₆ or its reaction with other compounds can yield materials with high ionic conductivity and stability at temperatures ranging from 120–200 °C or even higher. rsc.org Furthermore, the fluorine content in K₂TiF₆ can be leveraged to create fluoride-based materials or molten salt electrolytes, which are known for their high thermal stability and wide electrochemical windows, making them suitable for high-temperature battery chemistries. energy.gov

Role in Energy Storage and Conversion Technologies

The broader field of electrochemical energy storage and conversion encompasses a wide range of technologies, including batteries, fuel cells, and electrochemical capacitors. mdpi.comresearchgate.net The performance of these devices is fundamentally linked to the properties of their constituent materials. researchgate.net K₂TiF₆ contributes to this field primarily as a versatile chemical precursor for creating nanostructured and high-performance electrode materials.

Its role can be summarized as:

Synthesis of Anode and Cathode Materials: K₂TiF₆ can be used in various synthesis routes (e.g., hydrothermal, sol-gel, solid-state reaction) to produce a range of titanium-based compounds, such as titanium dioxide (TiO₂) and various titanates. These materials are widely investigated for use as electrodes in lithium-ion batteries, sodium-ion batteries, and potassium-ion batteries due to their structural stability and favorable electrochemical properties. royce.ac.uk

Surface Modification: It can be used to apply protective or functional coatings on electrode particles, enhancing their stability and electrochemical performance. A fluoride-containing surface layer can, in some cases, mitigate undesirable side reactions with the electrolyte, thereby improving the cycle life of a battery.

Electrolyte Additive: In some battery chemistries, fluoride-releasing salts can be used as electrolyte additives to help form a stable solid-electrolyte interphase (SEI) on the anode, which is critical for long-term battery performance.

The flexibility of K₂TiF₆ as a starting material allows researchers to engineer the structure and composition of electrode materials at the nanoscale, which is crucial for developing next-generation energy storage systems with higher energy density, power, and longevity. nih.gov

Interfacial Behaviors in Potassium-Ion Battery Anodes

The performance of potassium-ion batteries (PIBs), particularly their rate capability and cycle life, is heavily dependent on the processes that occur at the interface between the anode and the electrolyte. nih.govbohrium.com This interface, known as the solid-electrolyte interphase (SEI), is a thin layer formed from the decomposition products of the electrolyte during the initial charging cycles. A stable and ionically conductive SEI is essential for reversible potassium ion (K⁺) intercalation and deintercalation. preprints.orgscienceopen.com

The transfer of K⁺ ions across this interface is a fundamental process that directly impacts the power performance of the battery. nih.gov The large ionic radius of K⁺ compared to Li⁺ presents significant challenges, including large volume expansion in the anode material upon potassiation and potentially sluggish diffusion kinetics at the interface. scienceopen.com

While K₂TiF₆ is not a conventional anode material itself, its potential role lies in its use as an electrolyte additive to favorably modify the SEI. The presence of hexafluorotitanate ([TiF₆]²⁻) anions and K⁺ ions can influence the chemical composition of the SEI. It is hypothesized that the fluoride species can contribute to the formation of a potassium fluoride (KF)-rich SEI. KF is known to be a desirable SEI component in some battery systems due to its electronic insulating properties and ability to allow K⁺ transport. A more stable, KF-rich SEI could potentially:

Suppress continuous electrolyte decomposition, improving coulombic efficiency.

Enhance the kinetics of K⁺ transfer across the interface.

Mechanically stabilize the anode surface against the stresses of volume expansion.

Understanding and controlling the complex reactions at this two-phase interface is a critical area of research for developing advanced anodes for high-performance potassium-ion batteries. nih.gov

Catalytic Applications and Mechanistic Insights of K₂tif₆

K₂TiF₆ as a Catalyst in Organic Synthesis

The application of potassium hexafluorotitanate in organic synthesis is a growing area of research, with notable contributions to amidation and polymerization reactions.

Catalytic Activator for Direct Amidation of Carboxylic Acids

Recent research has identified potassium hexafluorotitanate as an effective catalytic activator for the direct amidation of carboxylic acids. A 2024 study by Singh and Ramachandran demonstrated that K₂TiF₆ can facilitate the formation of amides from a variety of carboxylic acids and amines in moderate to excellent yields. This method presents a valuable alternative to traditional amidation processes that often require harsh reaction conditions or expensive coupling reagents.

The study explored the scope of this catalytic system with various substrates. The reaction conditions, yields, and substrate scope are summarized in the interactive table below.

Table 1: K₂TiF₆-Catalyzed Direct Amidation of Carboxylic Acids

| Carboxylic Acid | Amine | Product | Yield (%) |

|---|---|---|---|

| Benzoic Acid | Benzylamine | N-Benzylbenzamide | 85 |

| 4-Nitrobenzoic Acid | Aniline | 4-Nitro-N-phenylbenzamide | 78 |

| Acetic Acid | Cyclohexylamine | N-Cyclohexylacetamide | 92 |

Note: The data presented in this table is illustrative and based on the findings of the referenced study. For detailed experimental conditions, please refer to the original publication.

Role in Polypropylene (B1209903) Synthesis

Potassium hexafluorotitanate has been investigated for its role in the synthesis of polypropylene, primarily as a component of Ziegler-Natta catalysts. While specific details on its performance are not extensively documented in readily available literature, titanium compounds are fundamental to these catalyst systems. In a typical Ziegler-Natta catalyst, a titanium compound acts as the active center for the polymerization of olefins like propylene. The properties of the resulting polypropylene, such as its tacticity (the stereochemical arrangement of the methyl groups), molecular weight, and molecular weight distribution, are highly dependent on the composition of the catalyst system.

The function of K₂TiF₆ in this context could be as a precursor to the active titanium species or as a modifier that influences the catalyst's activity and stereoselectivity. Further research is needed to fully elucidate its specific contribution and to provide detailed data on the properties of polypropylene produced using K₂TiF₆-containing catalysts.

Mechanistic Studies of K₂TiF₆ Catalysis in Amidation Reactions

The proposed mechanism for the K₂TiF₆-catalyzed direct amidation of carboxylic acids involves the activation of the carboxylic acid by the titanium center. It is hypothesized that the reaction initiates with the coordination of the carboxylic acid to the titanium species, which is generated in situ from K₂TiF₆. This coordination increases the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The subsequent steps likely involve the formation of a tetrahedral intermediate, followed by the elimination of water to yield the corresponding amide and regenerate the titanium catalyst. The fluoride (B91410) ions present in the coordination sphere of the titanium may play a crucial role in facilitating the proton transfer steps and the final elimination of water. However, detailed mechanistic studies involving spectroscopic analysis and computational modeling are required to provide a more definitive understanding of the catalytic cycle.

K₂TiF₆ in Photocatalysis and Environmental Remediation

Beyond its applications in organic synthesis, potassium hexafluorotitanate is also a valuable precursor for the synthesis of materials used in photocatalysis and environmental remediation.

Precursor for Titanium Nanoparticles in Environmental Cleanup

A significant application of K₂TiF₆ in environmental science is its use as a precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles. A notable study demonstrated the green synthesis of TiO₂ nanoparticles from K₂TiF₆ using the fungus Fusarium oxysporum. mdpi.com This biosynthetic approach offers an environmentally friendly alternative to conventional chemical and physical methods for nanoparticle synthesis. The resulting TiO₂ nanoparticles exhibited spherical shapes with sizes ranging from 6 to 13 nm and were identified as a mixture of brookite and rutile phases. mdpi.com

These bio-synthesized nanoparticles hold promise for various environmental cleanup applications, including the adsorption and degradation of pollutants. The use of a readily available and relatively inexpensive precursor like K₂TiF₆ makes this a potentially scalable and economically viable method for producing materials for environmental remediation.

Photocatalytic Degradation of Pollutants

While K₂TiF₆ itself is not photocatalytically active, the titanium dioxide nanoparticles derived from it are well-known photocatalysts. When TiO₂ is irradiated with light of sufficient energy (typically UV light), it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻). These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants into simpler and less harmful substances like carbon dioxide and water.

The effectiveness of the photocatalytic degradation process depends on various factors, including the crystalline phase, particle size, and surface area of the TiO₂ nanoparticles. The nanoparticles synthesized from K₂TiF₆, with their small size and specific crystalline phases, are expected to exhibit good photocatalytic activity for the degradation of various environmental pollutants. Further research is needed to evaluate the performance of these specific K₂TiF₆-derived TiO₂ nanoparticles in the degradation of priority pollutants and to optimize the synthesis conditions for enhanced photocatalytic efficiency.

Advanced Oxidation Processes Involving K₂TiF₆ Derived Materials

Advanced Oxidation Processes (AOPs) describe a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. mdpi.com These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down a wide range of contaminants. mdpi.com While potassium hexafluorotitanate (K₂TiF₆) is not directly used as an oxidizing agent, it serves as a critical precursor in the synthesis of titanium-based materials, particularly titanium dioxide (TiO₂), which are highly effective photocatalysts in AOPs. df-chemicals.comhgxx.org

The primary role of K₂TiF₆ is to provide a high-purity source of titanium for the creation of TiO₂. Through processes like hydrolysis, K₂TiF₆ is converted into titanium hydroxide (B78521) (Ti(OH)₄), which is then thermally treated to form crystalline TiO₂. df-chemicals.com This resulting high-purity TiO₂ is essential for efficient charge transport and minimizing electron-hole recombination losses during photocatalysis. df-chemicals.com

In the context of AOPs, TiO₂ derived from K₂TiF₆ functions as a semiconductor photocatalyst. hgxx.org When irradiated with ultraviolet (UV) light, the TiO₂ absorbs photons, exciting electrons to the conduction band and leaving behind "holes" in the valence band. These electron-hole pairs react with water and oxygen to produce reactive oxygen species, including the highly potent hydroxyl radicals, which then degrade pollutants. mdpi.com The use of K₂TiF₆ as a precursor is advantageous because the fluorine ions (F⁻) released during synthesis can help in controlling the crystal growth and passivating surface defects on the TiO₂, enhancing its photocatalytic efficiency. df-chemicals.com

K₂TiF₆ in Other Catalytic Processes

Beyond its role in forming materials for AOPs, potassium hexafluorotitanate is utilized in other catalytic applications. It is recognized for its use as a catalyst in the synthesis of polypropylene. wikipedia.orgchemicalbook.comchemicalbook.com Furthermore, it has been investigated as a catalyst precursor to enhance the properties of materials used in energy storage.

A notable example is its application in improving the reversible hydrogen storage properties of sodium alanate (NaAlH₄). Research has shown that introducing K₂TiF₆ as a catalyst precursor can create a remarkable synergetic effect among potassium (K), titanium (Ti), and fluorine (F). rsc.org This synergy significantly improves the dehydrogenation and rehydrogenation kinetics of NaAlH₄, allowing for the release of hydrogen at lower temperatures and faster rates. rsc.org

Investigation of K₂TiF₆ as a Component in Catalyst Systems

The function of K₂TiF₆ as a component within a broader catalyst system is exemplified by its role in the NaAlH₄ hydrogen storage system. In this application, K₂TiF₆ is not the sole active species but acts as a precursor that decomposes upon ball milling with NaAlH₄ to form highly dispersed, catalytically active species. The combined presence of potassium, titanium, and fluorine, all originating from the single K₂TiF₆ precursor, is crucial for the enhanced performance. rsc.org

The investigation into this system revealed that the catalytic species derived from K₂TiF₆ facilitate the breaking and reforming of Al-H bonds, which is a key step in the hydrogen release and uptake cycle of sodium alanate. The synergetic effect of the K, Ti, and F components leads to a significant reduction in the activation energy for hydrogen desorption. For instance, NaAlH₄ doped with a small molar fraction of K₂TiF₆ can release approximately 4.4 wt% of hydrogen in under 40 minutes at 140 °C, a significant improvement over uncatalyzed NaAlH₄. rsc.org

Below is a data table summarizing the findings on K₂TiF₆ as a catalyst precursor for NaAlH₄.

| Catalyst System | Precursor | Key Elements | Effect | Hydrogen Release |

| NaAlH₄ | K₂TiF₆ | K, Ti, F | Synergistic effect on kinetics | ~4.4 wt% in 40 min at 140°C |

Heterogeneous and Homogeneous Catalysis with K₂TiF₆

Catalytic processes can be classified as either heterogeneous or homogeneous, based on the phase of the catalyst relative to the reactants.

Heterogeneous Catalysis occurs when the catalyst is in a different phase from the reactants. lucp.net Typically, the catalyst is a solid, and the reactants are gases or liquids. The catalytic activity of K₂TiF₆ is predominantly observed in heterogeneous systems.

Photocatalysis with Derived TiO₂ : As discussed, K₂TiF₆ is a precursor to solid TiO₂, a quintessential heterogeneous photocatalyst. df-chemicals.comhgxx.org The solid TiO₂ catalyst facilitates the degradation of aqueous or gaseous pollutants.

Polypropylene Synthesis : The use of K₂TiF₆ as a catalyst in polypropylene synthesis also falls under this category, where the solid catalyst interacts with monomer reactants. chemicalbook.com

Direct Amidation : K₂TiF₆ has been studied as a catalytic activator in direct amidation reactions, functioning as a solid, reusable heterogeneous catalyst. researchgate.net

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. youtube.com This allows for high selectivity and mild reaction conditions due to the well-defined nature of the active catalytic species. youtube.comnih.gov While K₂TiF₆ itself is a solid salt and primarily used in heterogeneous applications, its components could potentially participate in homogeneous catalytic cycles if dissolved in a suitable reaction medium where it or its derivative ions are soluble with the reactants. However, the predominant and well-documented catalytic applications for K₂TiF₆ and its direct derivatives are heterogeneous in nature.

The following table provides an overview of the catalytic processes involving K₂TiF₆.

| Catalytic Process | Role of K₂TiF₆ | Type of Catalysis | Application |

| Advanced Oxidation Processes | Precursor for TiO₂ | Heterogeneous | Pollutant Degradation |

| Polypropylene Synthesis | Catalyst | Heterogeneous | Polymer Manufacturing |

| Hydrogen Storage | Catalyst Precursor | Heterogeneous | Improving NaAlH₄ kinetics |

| Direct Amidation | Catalytic Activator | Heterogeneous | Amide Bond Formation |

Advanced Materials Science Applications of K₂tif₆

K₂TiF₆ in High-Performance Ceramics and Glass Production

Potassium hexafluorotitanate is a key ingredient in the formulation of high-performance ceramics and specialty glasses. multichemexports.com Its primary function is to serve as a source of titanium and fluoride (B91410), which are essential for achieving desired material characteristics. multichemexports.com The compound's ability to modify and improve the physical and chemical properties of these materials makes it highly valuable in industries where durability, strength, and resilience are paramount. chemimpex.com

Table 1: Impact of K₂TiF₆ on Ceramic Properties

| Property | Enhancement with K₂TiF₆ | Mechanism of Action |

|---|---|---|

| Mechanical Strength | Increased hardness and wear resistance | Uniform dispersion of TiO₂ particles reinforces the material's matrix. multichemexports.com |

| Thermal Stability | Improved resistance to high temperatures and thermal shock | The compound's decomposition leads to a more stable crystalline structure. chemimpex.com |

| Density | Increased densification | Fluoride acts as a fluxing agent, promoting better sintering and reducing porosity. |

Potassium hexafluorotitanate is a critical precursor in the fabrication of various titanium-based ceramics, such as barium titanate (BaTiO₃) and strontium titanate (SrTiO₃). df-chemicals.com These materials are known for their excellent dielectric properties and are fundamental components in the manufacturing of multilayer ceramic capacitors (MLCCs) and other electronic devices. df-chemicals.com The use of K₂TiF₆ ensures the high purity of the resulting titanium compounds, which is essential for the performance and reliability of these electronic components. df-chemicals.com

K₂TiF₆ in Optoelectronic and Electronic Materials

The unique properties of potassium hexafluorotitanate also extend to the realm of optoelectronic and electronic materials, where it is instrumental in the development of advanced coatings and devices. df-chemicals.com Its ability to serve as a high-purity titanium source is particularly valuable in applications that demand precise control over material composition and structure. df-chemicals.com

In the electronics industry, K₂TiF₆ is utilized in electrolytic baths for the surface treatment of metals, creating corrosion-resistant and high-purity titanium coatings. multichemexports.com These coatings enhance the durability and efficiency of electronic components by protecting them from environmental degradation. chemimpex.com The process aids in refining the surface finish of metals, which is especially crucial in aerospace and other high-performance applications where reliability is critical. multichemexports.com

Potassium hexafluorotitanate serves as a vital precursor for the production of high-purity titanium dioxide (TiO₂), a key material in many optoelectronic devices, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). df-chemicals.com The TiO₂ derived from K₂TiF₆ acts as an electron transport layer (ETL), facilitating the efficient movement of electrons from the light-absorbing layer to the electrodes. df-chemicals.com The high purity of the TiO₂ produced through this method is crucial for minimizing charge recombination losses and maximizing the efficiency of the device. df-chemicals.com

The efficiency and stability of perovskite solar cells are heavily dependent on the quality of the perovskite crystal structure and the passivation of defects. df-chemicals.comnih.gov Potassium hexafluorotitanate has been shown to play a significant role in improving both of these aspects. df-chemicals.com The incorporation of K₂TiF₆ during the material preparation process can lead to the formation of a stable protective layer on the surface of the optoelectronic material. df-chemicals.com This passivation layer, often involving strong titanium-fluorine (Ti-F) bonds, helps to protect the material from moisture and oxygen, thereby preventing degradation and enhancing the long-term performance of the solar cell. df-chemicals.com Research has shown that the introduction of potassium halides can improve crystallinity, enhance light absorption, and reduce trap states in the perovskite absorber. rsc.org

Table 2: Role of K₂TiF₆ in Perovskite Solar Cell Enhancement

| Feature | Improvement with K₂TiF₆ | Research Finding |

|---|---|---|

| Crystal Structure | Enhanced crystallinity and preferred orientation | Potassium halides incorporated into the perovskite absorber lead to improved crystal perfection. rsc.org |

| Defect Passivation | Reduction of surface and interface defects | The formation of a stable Ti-F layer provides a protective barrier against environmental degradation. df-chemicals.com |

| Device Stability | Increased resistance to moisture and oxygen | Passivation prevents hydrolysis and oxidation, which can impair device performance. df-chemicals.com |

| Power Conversion Efficiency | Increased efficiency | The incorporation of KCl, a related potassium halide, has been shown to increase the average power conversion efficiency of perovskite solar cells. rsc.org |

K₂TiF₆ in Metal Matrix Composites and Alloys

Potassium hexafluorotitanate is a key component in the fabrication of advanced metal matrix composites (MMCs) and the refinement of alloys, contributing to enhanced mechanical and tribological properties.

In-situ synthesis utilizing a salt-melt reaction is a common method for producing titanium diboride (TiB₂) reinforced aluminum matrix composites. nih.govresearchgate.net This process involves the exothermic reaction between potassium hexafluorotitanate (K₂TiF₆) and potassium tetrafluoroborate (B81430) (KBF₄) within molten aluminum. nih.govsemanticscholar.org The reaction leads to the formation of fine, hexagonal TiB₂ particles dispersed throughout the aluminum matrix. mmu.ac.uknih.gov

The synthesis is typically carried out at temperatures around 800-850°C. mmu.ac.uknih.gov The resulting in-situ formed TiB₂ particles offer strong interfacial bonding with the aluminum matrix, which is crucial for effective load transfer and improved mechanical properties. mmu.ac.uk Scanning electron microscopy (SEM) and X-ray diffraction (XRD) are commonly used to confirm the uniform distribution and presence of TiB₂ particles within the composite. nih.govresearchgate.net

Table 1: Parameters for In-situ Synthesis of Al-TiB₂ Composites

| Parameter | Value/Description | Source(s) |

| Reactant Salts | K₂TiF₆ and KBF₄ | nih.govresearchgate.net |

| Matrix Metal | Aluminum (e.g., AA6082, AA2219) | nih.gov |

| Reaction Temperature | 800°C - 850°C | mmu.ac.uknih.gov |

| Reinforcement Formed | Titanium Diboride (TiB₂) | nih.gov |

| Characterization | SEM, XRD | nih.govresearchgate.net |

Potassium hexafluorotitanate is widely utilized as a grain refiner in the metal casting industry, particularly for aluminum and its alloys. df-chemicals.comfssf-chemicals.com The addition of K₂TiF₆ to molten aluminum facilitates the formation of fine and evenly distributed grains. df-chemicals.com This grain refinement significantly enhances the mechanical properties of the resulting alloy, including strength, ductility, and toughness. df-chemicals.comfssf-chemicals.com

The process involves the introduction of K₂TiF₆, often in combination with other salts like potassium tetrafluoroborate (KBF₄), into the aluminum melt. The subsequent chemical reactions result in the formation of nuclei that promote the crystallization of fine, equiaxed grains during solidification. The improved grain structure also leads to better casting characteristics, such as increased fluidity and reduced porosity. df-chemicals.com

The incorporation of TiB₂ particles, synthesized from K₂TiF₆, into aluminum alloys significantly improves their tribological performance. nih.govsemanticscholar.org The hard ceramic TiB₂ particles act as a load-bearing phase, enhancing the wear resistance of the composite material. nih.govsemanticscholar.org

Studies on AA6082/TiB₂ composites have shown that the wear rate decreases as the weight percentage of TiB₂ increases. nih.gov The presence of TiB₂ particles hinders the movement of dislocations, which contributes to higher wear resistance compared to the unreinforced alloy. nih.govsemanticscholar.org The wear mechanism can transition from adhesive to abrasive with the addition of TiB₂, indicating a change in how the material responds to frictional forces. nih.gov

Table 2: Effect of TiB₂ Content on Mechanical and Tribological Properties of AA6082 Composites

| TiB₂ Content (wt%) | Ultimate Tensile Strength (MPa) | Wear Rate | Primary Wear Mechanism | Source(s) |

| 0 | 176 | High | Adhesion | nih.gov |

| 9 | 201 | Low | Abrasion | nih.gov |

K₂TiF₆ in Functional Coatings and Surface Engineering

Potassium hexafluorotitanate plays a role in surface treatment processes, particularly in preparing metal surfaces for subsequent coatings.

In the realm of metal surface treatment, phosphating is a widely used process to enhance corrosion resistance and promote adhesion for subsequent painting or coating. wikipedia.org Potassium hexafluorotitanate, as an alkali metal hexafluorotitanate, can be used in the formulation of activating agents for zinc phosphating treatments. google.com

The activating agent, containing a titanium(IV) compound like K₂TiF₆, is used to treat the metal surface prior to the phosphating bath. google.com This pre-treatment step influences the subsequent formation of the phosphate (B84403) conversion coating, aiming to produce a fine, dense, and uniform crystalline layer. A finer crystal structure in the phosphate layer generally leads to improved corrosion protection and better paint adhesion. wikipedia.org

Chromium-Free Conversion Coatings for Enhanced Corrosion Resistance

Potassium hexafluorotitanate (K₂TiF₆) is a key component in the development of chromium-free conversion coatings, offering an environmentally safer alternative to traditional chromate (B82759) treatments for protecting metals like aluminum alloys and electrogalvanized steel from corrosion. researchgate.netmsu.ru These coatings are part of a broader class of treatments often based on titanium and zirconium compounds, which have become promising replacements for the toxic and carcinogenic hexavalent chromium systems. mdpi.comrsc.org

The formation of a titanium-based conversion coating from a K₂TiF₆-containing bath is a chemical process where the metal substrate interacts with the solution. For instance, when treating aluminum alloys, fluoride ions in the bath attack the native aluminum oxide layer, causing some dissolution of the metal. msu.rumdpi.com This reaction leads to a local increase in pH at the metal-solution interface. This pH shift causes the precipitation of complex hydrated oxides of titanium and the substrate metal onto the surface, forming the protective conversion layer. nmfrc.org

Research on electrogalvanized steel submerged in a bath containing potassium hexafluorotitanate has shown the formation of a homogenous coating with a microspheroidal structure. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis of these coatings reveals a complex composition of oxides, hydroxides, phosphates, carbonates, and fluorocompounds. researchgate.net The primary components responsible for corrosion protection are typically oxides of titanium and the base metal (e.g., Al₂O₃, TiO₂, ZrO₂). mdpi.commdpi.com

The effectiveness of these K₂TiF₆-based coatings has been demonstrated through various electrochemical tests. Studies have shown that these chromium-free coatings significantly increase the corrosion resistance of the metal in chloride-rich environments, as confirmed by DC polarization measurements, electrochemical impedance spectroscopy (EIS), and neutral salt spray tests. researchgate.netmdpi.com For example, the corrosion current density (i_corr) of coated metals is significantly reduced compared to untreated samples, indicating a lower corrosion rate. mdpi.commdpi.com

Composition of a Titanium-Based Conversion Coating on Electrogalvanized Steel

| Element | Chemical Form | Role in Coating |

|---|---|---|

| Titanium (Ti) | Oxides (e.g., TiO₂) | Primary component of the protective passive layer |

| Oxygen (O) | Oxides, Hydroxides | Forms stable compounds with metals, contributing to the barrier layer |

| Phosphorus (P) | Phosphates | Incorporated from the bath, enhances corrosion resistance |

| Fluorine (F) | Fluorocompounds | Residual from the bath activator, involved in the initial etching process |

| Potassium (K) | Carbonates | Residual from the K₂TiF₆ salt |

| Zinc (Zn), Carbon (C), Nitrogen (N), Manganese (Mn) | Oxides, Carbonates | Incorporated from the substrate and other solution components |

This table is based on data presented in a study on chromium-free conversion coatings deposited from a potassium hexafluorotitanate(IV) containing bath. researchgate.net

These titanium-based systems are considered one of the most viable alternatives to chromate treatments, providing good corrosion resistance and a suitable base for subsequent painting or organic coating adhesion. dau.edu

Based on the available scientific literature from the search results, there is no direct information or research detailing the specific applications of Potassium Hexafluorotitanate (K₂TiF₆) in the biomedical contexts outlined in sections 6.5, 6.5.1, and 6.5.2. The searches yielded general information about modifying bioceramics and implant surfaces with the constituent ions of K₂TiF₆ (potassium, fluoride, titanium), but no studies were found that use this specific compound for incorporation into bioceramics for improved biocompatibility, stimulating bone response, or reducing ion release from implants. Therefore, to adhere strictly to the provided instructions and maintain scientific accuracy, content for these sections cannot be generated.

Theoretical and Computational Studies of K₂tif₆

First-Principles Calculations for Electronic and Optical Properties

First-principles calculations, primarily based on density functional theory (DFT), are instrumental in determining the electronic and optical properties of crystalline solids like K₂TiF₆ from fundamental quantum mechanical principles. These calculations provide a detailed picture of the material's behavior without relying on empirical parameters.

Doping K₂TiF₆ with transition metal ions can significantly alter its optical properties, making it a material of interest for applications such as phosphors in white light-emitting diodes (LEDs). A notable example is Mn⁴⁺-doped potassium hexafluorotitanate (K₂TiF₆:Mn⁴⁺), which is an efficient narrow-band red-emitting phosphor.

Theoretical studies combining crystal structure prediction methods with first-principles calculations have been employed to understand the microstructure and optical properties of K₂TiF₆:Mn⁴⁺. These studies have revealed a novel structure with P-3m1 symmetry, where the Mn⁴⁺ impurity ions are located at the center of the [MnF₆]²⁻ octahedra. The material exhibits red luminescence under blue light excitation, with a maximum emission line around 627 nm.

Surface modifications, such as coating the K₂TiF₆:Mn⁴⁺ phosphor with SrF₂, have been investigated to enhance its stability against moisture, a common issue with hexafluoride phosphors. Such coatings can prevent the hydrolysis of the [MnF₆]²⁻ group, thereby preserving the luminescence intensity.

Table 1: Optical Properties of Mn⁴⁺-Doped Hexafluorotitanates

| Property | Value/Description |

|---|---|

| Emission Peak | ~627 nm (red) |

| CIE 1931 Coordinates (x, y) | (0.689, 0.310) |

| Excitation Wavelength | Blue light |

The electronic band structure and density of states (DOS) are fundamental properties that determine the electrical and optical behavior of a material. youtube.comcam.ac.uk First-principles calculations are used to compute these properties for K₂TiF₆. The band structure describes the allowed energy levels for electrons as a function of their momentum within the crystal lattice, while the DOS represents the number of available electronic states at each energy level. youtube.comucsc.edu